5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine
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Overview
Description
5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine is a heterocyclic compound that features a triazole ring fused to an azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with azepine precursors under acidic or basic conditions to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield a variety of substituted triazoloazepines .
Scientific Research Applications
5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
- 3-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}phenol
- 2-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}acetonitrile
- 1,5-dimethyl-3-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}-1H-pyrazol-4-amine hydrochloride
Uniqueness
5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-7-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N4 |
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Molecular Weight |
152.20 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-7-amine |
InChI |
InChI=1S/C7H12N4/c8-6-1-2-7-10-9-5-11(7)4-3-6/h5-6H,1-4,8H2 |
InChI Key |
NMHSRADHFBXGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=CN2CCC1N |
Origin of Product |
United States |
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